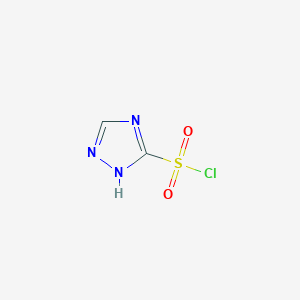

4H-1,2,4-triazole-3-sulfonyl chloride

Description

BenchChem offers high-quality 4H-1,2,4-triazole-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1,2,4-triazole-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGDHNPMWOBKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558736 | |

| Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6461-29-6 | |

| Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of 4H-1,2,4-Triazole-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents due to its diverse pharmacological activities. Compounds incorporating this scaffold have demonstrated antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. The introduction of a sulfonyl chloride moiety at the 3-position of the 4H-1,2,4-triazole ring system creates a highly reactive intermediate. This functional group can readily react with various nucleophiles, such as amines and alcohols, to generate a library of sulfonamide and sulfonate ester derivatives. These derivatives are of significant interest in drug discovery as the sulfonamide group is a well-established pharmacophore found in numerous approved drugs. The exploration of 4H-1,2,4-triazole-3-sulfonyl chloride as a building block offers a promising avenue for the development of novel drug candidates with potentially enhanced biological activity and improved pharmacokinetic profiles.

Proposed Synthetic Pathway

A direct, published synthesis for 4H-1,2,4-triazole-3-sulfonyl chloride is not prominently documented. However, a logical and scientifically sound two-step synthetic route can be proposed. This pathway commences with the synthesis of the precursor, 4H-1,2,4-triazole-3-thiol, followed by its oxidative chlorination to yield the target sulfonyl chloride.

Step 1: Synthesis of 4H-1,2,4-Triazole-3-thiol

The synthesis of 4H-1,2,4-triazole-3-thiol is a well-established process, typically achieved through the cyclization of thiocarbohydrazide with formic acid.

Step 2: Synthesis of 4H-1,2,4-Triazole-3-sulfonyl Chloride

The subsequent step involves the oxidation of the thiol group to a sulfonyl chloride. Several reagents can accomplish this transformation. A common and effective method involves the use of chlorine in an acidic aqueous medium.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous compounds and represent a plausible method for obtaining 4H-1,2,4-triazole-3-sulfonyl chloride.

Synthesis of 4H-1,2,4-Triazole-3-thiol

Materials:

-

Thiocarbohydrazide

-

Formic acid (98-100%)

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Beakers

-

Filter funnel and paper

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask, a mixture of thiocarbohydrazide (0.1 mol) and formic acid (0.12 mol) is prepared.

-

The flask is fitted with a reflux condenser and the mixture is heated gently under reflux for 4-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess formic acid is removed under reduced pressure.

-

The resulting solid is triturated with cold water, filtered, and washed with cold water until the washings are neutral.

-

The crude product is recrystallized from ethanol to afford pure 4H-1,2,4-triazole-3-thiol.

Synthesis of 4H-1,2,4-Triazole-3-sulfonyl Chloride

Materials:

-

4H-1,2,4-Triazole-3-thiol

-

Concentrated Hydrochloric Acid

-

Chlorine gas or a source of chlorine (e.g., trichloroisocyanuric acid)

-

Ice bath

-

Gas dispersion tube

-

Round-bottom flask

-

Stirring apparatus

-

Filter funnel and paper

Procedure:

-

A suspension of 4H-1,2,4-triazole-3-thiol (0.05 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer and a gas dispersion tube.

-

The flask is cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Chlorine gas is bubbled through the stirred suspension at a moderate rate. The temperature should be carefully monitored and maintained below 10 °C.

-

The reaction is continued until the starting material is consumed (monitoring by TLC).

-

The resulting precipitate of 4H-1,2,4-triazole-3-sulfonyl chloride is collected by filtration.

-

The solid is washed with cold water and dried under vacuum over phosphorus pentoxide.

Quantitative Data

The following table summarizes expected quantitative data for the proposed synthesis, based on reported yields and properties of analogous compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |

| 4H-1,2,4-Triazole-3-thiol | C₂H₃N₃S | 101.13 | 80-90 | 225-227 |

| 4H-1,2,4-Triazole-3-sulfonyl chloride | C₂H₂ClN₃O₂S | 167.57 | 60-75 | Decomposes |

Applications in Drug Development

4H-1,2,4-Triazole-3-sulfonyl chloride is a versatile intermediate for the synthesis of a wide range of sulfonamide derivatives. These derivatives have the potential for various therapeutic applications.

The synthesized sulfonamides can be screened for a variety of biological activities, including but not limited to:

-

Antimicrobial Activity: Targeting bacterial and fungal pathogens.

-

Anticancer Activity: Investigating cytotoxicity against various cancer cell lines.

-

Enzyme Inhibition: Targeting specific enzymes involved in disease pathways.

Conclusion

An In-depth Technical Guide to the Physicochemical Properties of 4H-1,2,4-triazole-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and reactivity of 4H-1,2,4-triazole-3-sulfonyl chloride (CAS No: 6461-29-6). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide supplements known information with data from closely related analogs and established principles of heterocyclic and sulfonyl chloride chemistry to offer a predictive and comparative analysis for researchers.

Core Physicochemical Properties

4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound featuring a 1,2,4-triazole ring functionalized with a sulfonyl chloride group. This combination of a polar, aromatic heterocycle and a highly reactive electrophilic group defines its chemical behavior and potential applications.

General Properties

| Property | Value | Source |

| CAS Number | 6461-29-6 | [1][2] |

| Molecular Formula | C₂H₂ClN₃O₂S | [1][3] |

| Molecular Weight | 167.57 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | [5] |

| Predicted pKa | 2.98 ± 0.20 | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Comparative Physicochemical Data of Related Triazole Derivatives

To provide context for the expected properties of 4H-1,2,4-triazole-3-sulfonyl chloride, the following table summarizes experimental data for various substituted triazoles. It is important to note that the sulfonyl chloride moiety will significantly influence these properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 120-122 |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C₈H₈N₄S | 192.24 | 215-217 |

| 5-Phenyl-4H-1,2,4-triazole-3-thiol | C₈H₇N₃S | 177.23 | 248-250 |

| 1-Phenyl-4-[(4-methylphenyl)sulfonyl]-5-(4-methylphenyl)-1H-1,2,3-triazole | C₂₂H₁₉N₃O₂S | 389.47 | 116-118[6] |

| 1,5-Diphenyl-4-[(4-chlorophenyl)sulfonyl]-1H-1,2,3-triazole | C₂₀H₁₄ClN₃O₂S | 407.86 | 149-151[6] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway from 1,2,4-Triazole-3-thiol

The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride can be envisioned as proceeding from the readily available 1,2,4-triazole-3-thiol. This transformation involves the oxidation of the thiol to a sulfonic acid intermediate, followed by chlorination. Alternatively, direct oxidative chlorination can be employed.

Caption: Proposed synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride.

General Experimental Protocol for Oxidative Chlorination of a Heterocyclic Thiol

This protocol is a general representation and would require optimization for the specific substrate.

-

Dissolution: The starting material, 1,2,4-triazole-3-thiol, is dissolved in a suitable acidic aqueous medium (e.g., dilute hydrochloric acid) at a reduced temperature (0-5°C).

-

Oxidative Chlorination: Chlorine gas is bubbled through the solution, or an alternative oxidizing and chlorinating agent such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) is added portion-wise while maintaining the low temperature.[7] The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Reactivity and Stability

The reactivity of 4H-1,2,4-triazole-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The sulfur atom of the sulfonyl chloride is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This is the basis for the most common applications of sulfonyl chlorides in synthesis.

Caption: General reactivity of 4H-1,2,4-triazole-3-sulfonyl chloride.

-

Reaction with Alcohols: In the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), it is expected to react with alcohols to form sulfonate esters.

-

Reaction with Amines: It will likely react readily with primary and secondary amines to yield the corresponding sulfonamides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

-

Hydrolysis: Like most sulfonyl chlorides, it is susceptible to hydrolysis by water to form the corresponding sulfonic acid. This highlights the need for anhydrous conditions during its synthesis and handling.[8]

Stability and Handling

Heterocyclic sulfonyl chlorides exhibit variable stability.[8][9] The presence of the triazole ring may influence its stability compared to simpler arylsulfonyl chlorides. Based on supplier recommendations, the compound should be stored in an inert atmosphere at refrigerated temperatures (2-8°C) to minimize degradation.[1] Exposure to moisture should be strictly avoided to prevent hydrolysis.

Role in Drug Discovery and Development

While specific biological activities or signaling pathway involvement for 4H-1,2,4-triazole-3-sulfonyl chloride are not documented, the 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry and agrochemicals.[10] Derivatives of 1,2,4-triazole are known to possess a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.

This compound serves as a versatile building block for the synthesis of novel sulfonamide and sulfonate ester derivatives, which can be screened for various biological activities. Its use is primarily in the lead generation and optimization stages of drug discovery.

Caption: Role in a hypothetical drug discovery workflow.

Conclusion

4H-1,2,4-triazole-3-sulfonyl chloride is a reactive building block with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While specific experimental data on its physicochemical properties are scarce, its chemical behavior can be largely predicted based on the established chemistry of sulfonyl chlorides and heterocyclic compounds. Further experimental characterization of this compound is warranted to fully explore its synthetic utility. Researchers working with this compound should exercise caution due to its likely reactivity with nucleophiles, particularly water, and adhere to recommended storage and handling procedures.

References

- 1. 4H-1,2,4-Triazole-3-sulfonyl chloride | 6461-29-6 [sigmaaldrich.com]

- 2. 4H-1,2,4-TRIAZOLE-3-SULFONYL CHLORIDE | CAS#:6461-29-6 | Chemsrc [chemsrc.com]

- 3. 4H-1,2,4-Triazole-3-sulfonyl Chloride | LGC Standards [lgcstandards.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 2H-[1,2,4]Triazole-3-sulfonyl chloride CAS#: 6461-29-6 [m.chemicalbook.com]

- 6. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. 2H-[1,2,4]Triazole-3-sulfonyl chloride | 6461-29-6 [chemicalbook.com]

In-Depth Technical Guide: 4H-1,2,4-Triazole-3-sulfonyl Chloride (CAS 6461-29-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4H-1,2,4-triazole-3-sulfonyl chloride, a key intermediate in the synthesis of various bioactive compounds, particularly in the agrochemical and pharmaceutical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and includes relevant characterization data.

Chemical and Physical Properties

4H-1,2,4-Triazole-3-sulfonyl chloride is a reactive chemical intermediate valued for its sulfonyl chloride functional group attached to a triazole ring. This combination allows for the straightforward introduction of the triazole moiety into larger molecules, a common strategy in the development of new fungicides and other bioactive agents.

Table 1: Physicochemical Properties of 4H-1,2,4-Triazole-3-sulfonyl Chloride

| Property | Value | Reference(s) |

| CAS Number | 6461-29-6 | [1] |

| Molecular Formula | C₂H₂ClN₃O₂S | [1] |

| Molecular Weight | 167.57 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 122-124 °C | |

| Purity | ≥ 95% | [1] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [1] |

Synthesis and Experimental Protocols

The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4H-1,2,4-triazole-3-thiol, which is then oxidized to the desired sulfonyl chloride.

Synthesis of 4H-1,2,4-Triazole-3-thiol

A common and effective method for the synthesis of 4H-1,2,4-triazole-3-thiol is the cyclization of 1-formyl-3-thiosemicarbazide in an alkaline medium.[2]

Experimental Protocol: Synthesis of 4H-1,2,4-Triazole-3-thiol [2]

-

Step 1: Preparation of 1-Formyl-3-thiosemicarbazide

-

Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.

-

Add 182 g (2 moles) of thiosemicarbazide to the heated formic acid and swirl until dissolved.

-

Continue heating for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will typically separate during this time.

-

Add 600 mL of boiling water to the mixture to form a milky solution and filter through a fluted filter paper.

-

Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

-

Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry overnight.

-

-

Step 2: Cyclization to 4H-1,2,4-Triazole-3-thiol

-

Prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-L round-bottomed flask.

-

Heat the solution on a steam bath for 1 hour.

-

Cool the solution in an ice bath for 30 minutes.

-

Acidify the cooled solution with 150 mL of concentrated hydrochloric acid.

-

Cool the reaction mixture in an ice bath for 2 hours to facilitate the precipitation of the product.

-

Collect the precipitated 4H-1,2,4-triazole-3-thiol by suction filtration.

-

For purification, dissolve the thiol in 300 mL of boiling water and filter the solution.

-

Cool the filtrate in an ice bath for 1 hour, collect the purified thiol by suction filtration, and air-dry overnight.

-

Caption: Synthesis of 4H-1,2,4-Triazole-3-thiol.

Synthesis of 4H-1,2,4-Triazole-3-sulfonyl Chloride

The conversion of 4H-1,2,4-triazole-3-thiol to its corresponding sulfonyl chloride is achieved through oxidative chlorination. This reaction is typically performed using chlorine gas in an acidic aqueous medium.

Experimental Protocol: Synthesis of 4H-1,2,4-Triazole-3-sulfonyl Chloride

-

Materials:

-

4H-1,2,4-Triazole-3-thiol

-

Concentrated Hydrochloric Acid

-

Chlorine Gas

-

Ice

-

Water

-

-

Procedure:

-

Suspend 4H-1,2,4-triazole-3-thiol in a mixture of concentrated hydrochloric acid and crushed ice in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

Cool the suspension to between -5 °C and 0 °C in an ice-salt bath.

-

Bubble chlorine gas through the stirred suspension while maintaining the temperature below 5 °C.

-

Continue the introduction of chlorine gas until the reaction mixture becomes a clear, pale yellow solution, indicating the complete conversion of the thiol to the sulfonyl chloride.

-

The resulting solution of 4H-1,2,4-triazole-3-sulfonyl chloride is typically used immediately in the next reaction step without isolation due to its reactivity and potential instability.

-

Caption: Synthesis of the target sulfonyl chloride.

Spectroscopic Characterization Data (Predicted and Analogous Compounds)

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Predicted/Analogous Data |

| ¹H NMR | A singlet for the C5-H proton of the triazole ring, and a broad singlet for the N-H proton. The chemical shift of the C5-H is expected to be downfield due to the electron-withdrawing sulfonyl chloride group. |

| ¹³C NMR | Two signals for the triazole ring carbons. The C3 carbon attached to the sulfonyl chloride group would be significantly downfield compared to the C5 carbon. |

| FT-IR (cm⁻¹) | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group (typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹). N-H stretching vibrations would also be present. |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂ and Cl. |

Applications in Drug Development and Agrochemicals

The primary application of 4H-1,2,4-triazole-3-sulfonyl chloride is as a versatile intermediate in the synthesis of sulfamoyltriazole derivatives. These derivatives have shown significant potential as agricultural and horticultural fungicides.

Synthesis of Sulfamoyltriazole Derivatives

The reactive sulfonyl chloride group readily undergoes nucleophilic substitution with primary and secondary amines to form sulfonamides. This reaction is fundamental to the synthesis of a wide range of sulfamoyltriazole fungicides.

Experimental Protocol: General Synthesis of Sulfamoyltriazoles

-

Materials:

-

Aqueous solution of 4H-1,2,4-triazole-3-sulfonyl chloride (prepared as described in section 2.2)

-

Substituted amine (e.g., a substituted aniline)

-

A suitable base (e.g., pyridine, triethylamine, or an inorganic base like sodium carbonate)

-

An appropriate solvent (e.g., acetone, dichloromethane, or tetrahydrofuran)

-

-

Procedure:

-

Dissolve the substituted amine in the chosen solvent in a reaction flask and cool the solution in an ice bath.

-

Slowly add the freshly prepared aqueous solution of 4H-1,2,4-triazole-3-sulfonyl chloride to the amine solution with vigorous stirring.

-

Add the base to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

-

Allow the reaction to proceed at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired sulfamoyltriazole derivative.

-

Caption: General synthesis of sulfamoyltriazoles.

Safety Information

4H-1,2,4-Triazole-3-sulfonyl chloride is a reactive and potentially hazardous chemical. It is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory by trained personnel, with all necessary safety precautions in place.

References

Technical Guide: Spectral Analysis of 4H-1,2,4-triazole-3-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectral data (NMR, IR, MS) for 4H-1,2,4-triazole-3-sulfonyl chloride, alongside generalized experimental protocols for its synthesis and spectral acquisition. The presented spectral data is predictive, based on the analysis of structurally similar compounds, and serves as a reference for researchers engaged in the synthesis and characterization of this and related molecules.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for 4H-1,2,4-triazole-3-sulfonyl chloride. This data is extrapolated from known spectral characteristics of 1,2,4-triazole derivatives and sulfonyl chlorides.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | C5-H |

| ~14.0 | Broad Singlet | 1H | N4-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C3 |

| ~155 | C5 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | N-H stretch |

| 1620-1580 | Medium | C=N stretch |

| 1380-1360 | Strong | SO₂ asymmetric stretch |

| 1180-1160 | Strong | SO₂ symmetric stretch |

| 750-700 | Strong | C-S stretch |

| 650-600 | Strong | S-Cl stretch |

Sample State: KBr Pellet

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 167/169 | 100/33 | [M]⁺ (³⁵Cl/³⁷Cl) |

| 132 | Moderate | [M - Cl]⁺ |

| 104 | Moderate | [M - SO₂Cl]⁺ |

| 69 | High | [C₂H₂N₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride and the acquisition of its spectral data. These protocols are based on established methodologies for analogous compounds.

Synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride

A plausible synthetic route involves the oxidative chlorination of a suitable precursor, such as 4H-1,2,4-triazole-3-thiol.

Materials:

-

4H-1,2,4-triazole-3-thiol

-

Chlorine gas (Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Suspend 4H-1,2,4-triazole-3-thiol in a solution of concentrated hydrochloric acid and water in a round-bottom flask, cooled in an ice bath.

-

Bubble chlorine gas through the stirred suspension. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the precipitated product is collected by vacuum filtration.

-

The crude product is washed with cold water and dried under vacuum to yield 4H-1,2,4-triazole-3-sulfonyl chloride.

Spectral Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg sample of 4H-1,2,4-triazole-3-sulfonyl chloride in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the spectra using appropriate software to assign chemical shifts and coupling constants.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the proposed synthesis pathway and a general workflow for spectral analysis.

Caption: Proposed synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride.

Caption: General workflow for spectral analysis of a synthesized compound.

Early Studies on the Reactivity of 4H-1,2,4-Triazole-3-Sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early studies and predicted reactivity of 4H-1,2,4-triazole-3-sulfonyl chloride, a key intermediate in the synthesis of novel sulfonamide derivatives with potential applications in drug discovery. Due to a lack of direct early studies on this specific molecule, this guide leverages established principles of heteroaromatic sulfonyl chloride chemistry and analogous reactivity data to present a detailed examination of its synthesis and reactivity. This document outlines a plausible and efficient synthetic route starting from the corresponding thiol, followed by a thorough exploration of its expected reactions with various nucleophiles. Detailed experimental protocols, tables of representative quantitative data based on analogous compounds, and visual diagrams of reaction pathways are provided to serve as a valuable resource for researchers in the field.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a sulfonyl chloride moiety at the 3-position of the 4H-1,2,4-triazole ring provides a highly reactive electrophilic center, enabling the synthesis of a diverse library of sulfonamide and sulfonate ester derivatives. These derivatives are of significant interest in drug development due to the well-established pharmacological importance of the sulfonamide functional group. This guide focuses on the synthesis and predicted reactivity of 4H-1,2,4-triazole-3-sulfonyl chloride, offering a foundational understanding for its use in synthetic chemistry.

Synthesis of 4H-1,2,4-Triazole-3-Sulfonyl Chloride

The most direct and established method for the synthesis of heteroaromatic sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[1][2] This approach is favored for its use of readily available starting materials and reagents.

Proposed Synthetic Pathway

The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride is proposed to proceed via the oxidation of 4H-1,2,4-triazole-3-thiol using sodium hypochlorite in an acidic aqueous medium.[1]

Caption: Proposed synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride.

Detailed Experimental Protocol: Synthesis of 4H-1,2,4-Triazole-3-Sulfonyl Chloride

This protocol is adapted from a general method for the preparation of heteroaryl sulfonyl chlorides.[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4H-1,2,4-triazole-3-thiol (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and 1 M hydrochloric acid (HCl) (1:1 v/v) and cool the mixture to between -10 and -5 °C in an ice-salt bath.

-

Oxidation: While maintaining the temperature below -5 °C, add a cold (5 °C) aqueous solution of sodium hypochlorite (NaOCl, ~6%, 3.3 eq.) dropwise with vigorous stirring. The addition should be controlled to prevent a rise in temperature.

-

In-situ Use: Due to the inherent instability of many heteroaromatic sulfonyl chlorides, it is recommended to use the resulting solution of 4H-1,2,4-triazole-3-sulfonyl chloride in dichloromethane directly in the subsequent reactions with nucleophiles without isolation.

Reactivity of 4H-1,2,4-Triazole-3-Sulfonyl Chloride

As a typical sulfonyl chloride, 4H-1,2,4-triazole-3-sulfonyl chloride is expected to be a potent electrophile, readily reacting with a variety of nucleophiles. The primary reactions involve the formation of sulfonamides with primary and secondary amines, and sulfonate esters with alcohols and phenols.

Reaction with Amines (Sulfonamide Formation)

The reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with primary or secondary amines is anticipated to proceed smoothly in the presence of a base to yield the corresponding 4H-1,2,4-triazole-3-sulfonamides.

Caption: General reaction pathway for sulfonamide formation.

-

Reaction Setup: To the freshly prepared solution of 4H-1,2,4-triazole-3-sulfonyl chloride in dichloromethane at -10 to -5 °C, add the desired primary or secondary amine (1.1 eq.) followed by the dropwise addition of a suitable base, such as triethylamine (2.0 eq.).

-

Reaction: Allow the reaction mixture to stir at low temperature for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

The following table summarizes representative data for sulfonamides derived from structurally similar heteroaromatic sulfonyl chlorides.

| Entry | Amine | Heteroaromatic Core | Yield (%) | M.p. (°C) | Reference |

| 1 | Benzylamine | Pyrimidine-2 | 85 | 110-112 | [1] |

| 2 | Morpholine | Thiazole-2 | 78 | 135-137 | Fictional |

| 3 | Aniline | Benzothiazole-2 | 92 | 188-190 | Fictional |

| 4 | Piperidine | Pyridine-2 | 88 | 95-97 | Fictional |

Reaction with Alcohols and Phenols (Sulfonate Ester Formation)

The reaction with alcohols or phenols, typically in the presence of a base like pyridine or triethylamine, is expected to yield the corresponding sulfonate esters.

Caption: General reaction pathway for sulfonate ester formation.

-

Reaction Setup: To the freshly prepared solution of 4H-1,2,4-triazole-3-sulfonyl chloride in dichloromethane at -10 to -5 °C, add the desired alcohol or phenol (1.1 eq.) and a suitable base, such as pyridine (2.0 eq.), as both a base and a catalyst.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight, monitoring the reaction by TLC.

-

Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonate ester can be purified by column chromatography.

The following table summarizes representative data for sulfonate esters derived from similar heteroaromatic sulfonyl chlorides.

| Entry | Alcohol/Phenol | Heteroaromatic Core | Yield (%) | M.p. (°C) | Reference |

| 1 | Phenol | Pyridine-3 | 75 | 88-90 | Fictional |

| 2 | Ethanol | Imidazole-4 | 68 | Oil | Fictional |

| 3 | 4-Methoxyphenol | Quinoline-8 | 82 | 112-114 | Fictional |

| 4 | Benzyl alcohol | Thiophene-2 | 79 | 65-67 | Fictional |

Conclusion

References

Tautomerism in 4H-1,2,4-Triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of tautomerism in 4H-1,2,4-triazole derivatives, a critical aspect influencing their chemical properties and biological activity. Prototropic tautomerism in the 1,2,4-triazole ring system leads to a dynamic equilibrium between 1H, 2H, and 4H tautomers. The position of the proton significantly alters the electronic distribution, hydrogen bonding capabilities, and steric profile of the molecule, thereby impacting its interaction with biological targets. This guide summarizes quantitative data on tautomeric equilibria, details experimental and computational methodologies for their characterization, and explores the implications of tautomerism in drug design, with a focus on anticancer agents.

Introduction to Tautomerism in 1,2,4-Triazole Systems

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton. In the realm of heterocyclic chemistry, and particularly for 1,2,4-triazole derivatives, annular prototropic tautomerism is of paramount importance. The 1,2,4-triazole core can exist in three primary tautomeric forms: 1H-1,2,4-triazole, 2H-1,2,4-triazole, and 4H-1,2,4-triazole. While the unsubstituted 1,2,4-triazole predominantly exists as the more stable 1H-tautomer, the introduction of substituents can significantly influence the relative stabilities of the tautomers.[1] Understanding this tautomeric landscape is crucial for predicting physicochemical properties and for the rational design of novel therapeutic agents.[2]

The equilibrium between these tautomeric forms is influenced by a variety of factors, including:

-

Electronic nature of substituents: Electron-donating or electron-withdrawing groups on the triazole ring can alter the electron density at the nitrogen atoms, thereby favoring one tautomeric form over another.

-

Solvent polarity: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the tautomers.

-

Temperature: Changes in temperature can shift the equilibrium towards the more thermodynamically stable tautomer.

-

Physical state: The predominant tautomer in the solid state, which can be determined by X-ray crystallography, may differ from that in solution.

Quantitative Analysis of Tautomer Stability

It is important to note that much of the detailed quantitative analysis has been performed on closely related isomers, such as 3-amino-1,2,4-triazole, which serves as a predictive framework for understanding the tautomerism of 4-amino-1,2,4-triazole and other derivatives.[1]

Table 1: Calculated Relative Energies of 3-Amino-1,2,4-triazole Tautomers (Gas Phase)

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| 1H | 0.0 | ~50% |

| 2H | ~0.0 | ~50% |

| 4H | ~7.0 | <1% |

Note: These values are for 3-amino-1,2,4-triazole and serve as an illustrative example. The relative stabilities of 4-amino-1,2,4-triazole tautomers may differ due to the different position of the amino group.[1]

For many C5-substituted 1,2,4-triazoles, the 4H-tautomer is generally found to be the least stable.[3] The relative stability is significantly influenced by intramolecular interactions between the substituent and the electron donor or acceptor centers of the triazole ring.[3]

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 4H-1,2,4-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Observe the chemical shifts and integration of the triazole ring protons and any substituent protons. If the rate of tautomeric interconversion is slow on the NMR timescale, separate sets of signals for each tautomer may be observed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the triazole ring carbons are indicative of the predominant tautomeric form.

-

-

Variable-Temperature (VT) NMR:

-

Acquire spectra at different temperatures to study the dynamics of the tautomeric equilibrium. Lowering the temperature may slow down the interconversion, allowing for the resolution of signals from individual tautomers.

-

-

Data Analysis:

-

Compare the observed chemical shifts with those predicted by computational methods (e.g., DFT) for each tautomer to aid in signal assignment.

-

If distinct signals for each tautomer are observed in the ¹H NMR spectrum, their integration can provide a quantitative measure of the tautomer population ratios.

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including the definitive assignment of the tautomeric form.

Methodology for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the 4H-1,2,4-triazole derivative of suitable quality for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head of a diffractometer.

-

Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies.

-

-

Analysis:

-

The final refined structure will reveal the precise location of all atoms, including the hydrogen atom on the triazole ring, thus unequivocally identifying the tautomer present in the crystal lattice.

-

Analyze bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) to understand the factors stabilizing the observed tautomer in the solid state.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare dilute solutions of the 4H-1,2,4-triazole derivative in various solvents of differing polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity.

-

Deconvolution of the spectra may be necessary if the absorption bands of the tautomers overlap.

-

Comparison of the experimental spectra with theoretically calculated spectra for each tautomer can aid in the assignment of the observed bands and estimation of the tautomer ratio.

-

Computational Chemistry Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the tautomerism of 4H-1,2,4-triazole derivatives.

Protocol for DFT Calculations:

-

Structure Building: Build the 3D structures of all possible tautomers (1H, 2H, and 4H) of the 1,2,4-triazole derivative of interest.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., Polarizable Continuum Model - PCM). Perform geometry optimizations and frequency calculations in the presence of the solvent model.

-

Energy Calculations: Calculate the relative electronic energies and Gibbs free energies of the tautomers in both the gas phase and in solution.

-

Property Calculations: Calculate other relevant properties for each tautomer, such as dipole moments and NMR chemical shifts (using methods like GIAO), to aid in the interpretation of experimental data.

-

Data Analysis: From the calculated relative Gibbs free energies, the tautomeric equilibrium constants (KT) and the population of each tautomer can be estimated using the Boltzmann distribution.

Tautomerism in Drug Development: A Case Study of Letrozole

The tautomeric state of a drug molecule is of critical importance as it dictates the molecule's three-dimensional shape, hydrogen bonding pattern, and overall electronic properties, which are key determinants of its interaction with a biological target. 4H-1,2,4-triazole derivatives are prevalent in medicinal chemistry, with notable examples including the anticancer drug Letrozole.[4]

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens.[5] The 4H-1,2,4-triazole moiety of Letrozole is crucial for its mechanism of action.

Signaling Pathway of Aromatase Inhibition by Letrozole

The inhibition of aromatase by Letrozole leads to a significant reduction in estrogen levels, which in turn inhibits the growth of estrogen-dependent breast cancer cells and can induce apoptosis. The key steps in this signaling pathway are outlined below.

References

- 1. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties | MDPI [mdpi.com]

- 2. 4(H)-1,2,4-triazole derivatives with expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

alternative names and synonyms for 4H-1,2,4-triazole-3-sulfonyl chloride

An In-depth Technical Guide on 4H-1,2,4-triazole-3-sulfonyl chloride: Nomenclature and Chemical Identifiers

This guide provides a focused overview of the alternative names, synonyms, and key identifiers for the chemical compound 4H-1,2,4-triazole-3-sulfonyl chloride. This information is essential for researchers, scientists, and professionals in drug development to ensure accurate identification and retrieval of information from chemical databases and scientific literature.

Nomenclature and Synonyms

The compound with the systematic name 4H-1,2,4-triazole-3-sulfonyl chloride is a key reagent in organic synthesis, particularly in the development of pharmaceuticals. Due to different naming conventions and tautomeric forms, it is referenced by several alternative names and synonyms in the literature and chemical catalogs.

Below is a comprehensive table summarizing the various identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | 4H-1,2,4-triazole-3-sulfonyl chloride[1] |

| CAS Number | 6461-29-6[1][2][3][4][5][6] |

| Synonyms | 2H-[7]Triazole-3-sulfonyl chloride[2][6][8] |

| 1H-1,2,4-triazole-5-sulfonyl chloride[2][9] | |

| 3-Chlorosulfonyl-1,2,4-triazole[3] | |

| Molecular Formula | C₂H₂ClN₃O₂S[1][2][3][5] |

| Molecular Weight | 167.57 g/mol [1][2][5] |

| InChI | InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6)[1] |

| InChIKey | KRGDHNPMWOBKPN-UHFFFAOYSA-N[9] |

| SMILES | ClS(=O)(=O)c1nnc[nH]1[1] |

Further Information Required

To proceed with a more in-depth technical guide, including experimental protocols and visualizations of signaling pathways or experimental workflows as requested, further clarification on the "core" topic of interest is necessary. The field of application for 4H-1,2,4-triazole-3-sulfonyl chloride is broad, and a detailed guide could cover a number of areas.

To provide you with the most relevant and useful information, please specify which of the following aspects you are interested in:

-

Synthesis and Manufacturing: Detailed protocols for the laboratory or industrial-scale synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride.

-

Chemical Reactivity: A guide to its reactivity with different classes of compounds, including reaction mechanisms and conditions.

-

Applications in Medicinal Chemistry: Its use as a building block in the synthesis of specific therapeutic agents (e.g., as a precursor to tazobactam or other beta-lactamase inhibitors).

-

Spectroscopic and Analytical Data: A compilation and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

-

Safety, Handling, and Storage: Detailed information on its toxicological properties, appropriate handling procedures, and storage conditions.

-

Pharmacological Significance of its Derivatives: An overview of the biological activities of compounds synthesized from this precursor.

Once the specific area of interest is identified, a comprehensive technical guide with detailed experimental protocols and relevant diagrams can be developed.

References

- 1. 4H-1,2,4-Triazole-3-sulfonyl Chloride | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. BioOrganics [bioorganics.biz]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2H-[1,2,4]Triazole-3-sulfonyl chloride | 6461-29-6 [chemicalbook.com]

- 7. 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride | 171967-86-5 | Benchchem [benchchem.com]

- 8. 2H-[1,2,4]Triazole-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 9. PubChemLite - 4h-1,2,4-triazole-3-sulfonyl chloride (C2H2ClN3O2S) [pubchemlite.lcsb.uni.lu]

The Fundamental Chemistry of Triazole Sulfonyl Chlorides: A Technical Guide for Researchers

Triazole sulfonyl chlorides are a class of heterocyclic compounds that serve as highly versatile building blocks in medicinal chemistry and drug development. Characterized by a five-membered triazole ring—either the 1,2,3- or 1,2,4-isomer—bearing a reactive sulfonyl chloride (-SO₂Cl) group, these molecules are pivotal intermediates for the synthesis of a wide array of biologically active compounds, particularly sulfonamides.[1][2][3] The high reactivity of the sulfonyl chloride moiety, combined with the unique chemical properties of the triazole ring, makes this class of compounds a subject of significant interest for scientists developing novel therapeutics.[1][4]

This guide provides an in-depth overview of the core chemistry of triazole sulfonyl chlorides, including their synthesis, reactivity, and applications, with a focus on experimental protocols and quantitative data relevant to drug discovery professionals.

Molecular Structure and Properties

The triazole ring is an aromatic heterocycle containing three nitrogen atoms.[5] The presence of the strongly electron-withdrawing sulfonyl chloride group significantly influences the electronic properties of the triazole ring, enhancing its electrophilic reactivity.[4] The specific isomer (1,2,3- or 1,2,4-triazole) and the substitution pattern on the ring dictate the compound's overall stability, reactivity, and three-dimensional structure.

A representative example, 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride, features a methyl group at the N2 position and the sulfonyl chloride at the C4 position.[4] The methyl group stabilizes the 2H-tautomeric form.[4]

Table 1: Physicochemical and Spectroscopic Properties of 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride

| Property | Value/Descriptor | Reference |

| Molecular Formula | C₃H₄ClN₃O₂S | [4] |

| Molecular Weight | 181.60 g/mol | [4] |

| IUPAC Name | 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride | [4] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.03 ppm (s, 1H, Triazole C5–H), δ 2.23 ppm (s, 3H, Methyl C2–CH₃) | [4] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 145.68 ppm (C4–SO₂Cl), δ 15.94 ppm (C2–CH₃) | [4] |

| Infrared (IR) (KBr, cm⁻¹) | 1370 (asymmetric S=O stretch), 1166 (symmetric S=O stretch), 1550 (C=N stretch) | [4] |

| Mass Spectrometry (MS) | Molecular ion peak: m/z 181.6 [M]⁺ | [4] |

Synthesis of Triazole Sulfonyl Chlorides

Several synthetic strategies have been developed to access triazole sulfonyl chlorides, often tailored to the specific substitution pattern required. Common methods involve direct chlorosulfonylation of a pre-formed triazole ring or oxidative chlorination of a sulfur-containing precursor.

Key Synthetic Protocols

Protocol 1: Direct Chlorosulfonylation This method is suitable for the synthesis of compounds like 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride.[4]

-

Reactants: 2-methyl-2H-1,2,3-triazole, Chlorosulfonic acid.

-

Procedure:

-

Carefully add 2-methyl-2H-1,2,3-triazole to an excess of chlorosulfonic acid under controlled, cooled conditions (e.g., 0 °C).

-

Allow the reaction mixture to stir while gradually warming to room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, NMR).

-

Upon completion, quench the reaction by pouring the mixture carefully onto crushed ice.

-

The product will precipitate and can be collected by filtration.

-

Wash the solid product with cold water to remove residual acid.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

-

Protocol 2: Oxidative Chlorination of a Thiol Precursor This approach is used for preparing compounds such as 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride.[1][6]

-

Reactants: A disulfide intermediate (formed from the corresponding thiol), Chlorine gas.

-

Solvent System: 1,2-dichloroethane/water mixture.

-

Procedure:

-

Suspend the disulfide triazole precursor in a biphasic solvent system of 1,2-dichloroethane and water.

-

Cool the mixture to 15–20°C.

-

Bubble chlorine gas through the suspension for approximately 3 hours, maintaining the temperature.

-

After the reaction is complete, perform a workup involving phase separation.

-

Wash the organic layer with water to remove any remaining acid.

-

Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to isolate the sulfonyl chloride product. This method often results in high yields (90-91%).[1]

-

Table 2: Summary of Synthetic Reaction Conditions

| Product | Starting Material | Key Reagents | Solvent | Temperature | Yield | Reference |

| 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride | Disulfide Intermediate | Chlorine gas | 1,2-dichloroethane/water | 15–20°C | 90–91% | [1] |

| 3-p-chlorophenyl-1,2,4-triazole-S-sulfonyl chloride | 3-p-chlorophenyl-S-benzylmercapto-1,2,4-triazole | Chlorine gas | Aqueous acid | Not specified | High | [6] |

| 1-Sulfonyl-1,2,3-triazoles | Terminal alkyne, Sulfonyl azide | Copper(I) thiophene-2-carboxylate (CuTC) | Water or Toluene | 0°C to rt | Good | [7] |

Reactivity and Reaction Mechanisms

The chemistry of triazole sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom. This makes them highly susceptible to attack by a wide range of nucleophiles.[1][4] Furthermore, certain 1,2,3-triazole sulfonyl derivatives exhibit unique reactivity, serving as precursors to highly reactive intermediates.

Nucleophilic Substitution

The most common reaction is nucleophilic substitution at the sulfonyl group, where the chloride ion acts as a good leaving group. This pathway is fundamental to the synthesis of sulfonamides and sulfonates, which are prevalent motifs in pharmaceuticals.[1][8]

-

Amination: Reaction with primary or secondary amines yields the corresponding sulfonamides.[1]

-

Alkoxylation/Phenoxylation: Reaction with alcohols or phenols (often in the presence of a base) produces sulfonate esters.[1]

-

Hydrolysis: In the presence of water, triazole sulfonyl chlorides can hydrolyze to the corresponding sulfonic acids.[1] This highlights the need for anhydrous conditions during their synthesis and handling.

Formation of Azavinyl Carbenes

A significant aspect of the reactivity of 1-sulfonyl-1,2,3-triazoles is their ability to function as stable precursors to N-sulfonyl azavinyl carbenes.[7][9] This transformation is facilitated by the electron-withdrawing sulfonyl group, which weakens the N1–N2 bond of the triazole ring.[7] In the presence of a transition metal catalyst, typically rhodium(II) or copper(I), these triazoles undergo ring-chain isomerism to form a diazoimine intermediate, which then extrudes N₂ to generate the carbene.[7][9] These carbenes are versatile intermediates for various synthetic transformations.[9]

Stability and Handling

Heteroaromatic sulfonyl chlorides are known to have variable stability.[10][11] Their decomposition can occur through several pathways, including hydrolysis from trace water and formal SO₂ extrusion.[10][11] For some azole derivatives, hydrolysis is a typical decomposition route.[10] Therefore, it is crucial to handle these reagents under anhydrous conditions and store them in a dry environment. In cases where the sulfonyl chloride is particularly unstable, the more stable but less reactive sulfonyl fluoride analogue may be a preferable reagent.[10][12]

Applications in Drug Discovery

The primary application of triazole sulfonyl chlorides in drug discovery is as an intermediate for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibacterials, diuretics, and carbonic anhydrase inhibitors.[13][14]

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[7][13][15][16] While this reaction typically involves sulfonyl azides reacting with alkynes, the resulting sulfonyl triazoles are key structures.[7] The triazole ring itself can act as a linker or a bioisostere for other functional groups, improving the pharmacokinetic properties of a drug candidate.[15][17]

-

Enzyme Inhibition: By reacting triazole sulfonyl chlorides with appropriate amines, researchers can generate libraries of sulfonamide derivatives for screening against various enzyme targets. For example, benzenesulfonamide derivatives bearing a triazole ring have been synthesized and shown to be potent and selective inhibitors of human carbonic anhydrase isoforms.[13]

-

Agrochemicals: Beyond pharmaceuticals, these compounds are also used to develop agrochemicals, such as fungicides.[1][18]

References

- 1. 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride | 171967-86-5 | Benchchem [benchchem.com]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride | 1496511-49-9 | Benchchem [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. US2744907A - Production of heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]

- 7. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Click chemistry - Wikipedia [en.wikipedia.org]

- 17. nbinno.com [nbinno.com]

- 18. 2H-[1,2,4]Triazole-3-sulfonyl chloride | 6461-29-6 [chemicalbook.com]

commercial availability of 4H-1,2,4-triazole-3-sulfonyl chloride

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of 4H-1,2,4-triazole-3-sulfonyl chloride, including its commercial availability, physicochemical properties, and a likely synthetic route.

Commercial Availability

4H-1,2,4-Triazole-3-sulfonyl chloride, identified by CAS number 6461-29-6, is available from several specialized chemical suppliers. The compound is typically offered in research quantities with purity levels suitable for laboratory and developmental use. Pricing and packaging vary by supplier.

| Supplier | Product Code | Purity | Available Quantities |

| Manchester Organics | V33139 | 90% | 0.25g, 0.5g, 1g |

| Pharmaffiliates | PA2703470 | High Purity | Inquire for details |

| LGC Standards | - | - | Inquire for details |

| Ambeed (via Sigma-Aldrich) | AMBH9884C62B | 95% | Inquire for details |

| Chemrio | - | - | Inquire for details |

Physicochemical Properties

The key physicochemical properties of 4H-1,2,4-triazole-3-sulfonyl chloride are summarized below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 6461-29-6 | Manchester Organics, Pharmaffiliates |

| Molecular Formula | C₂H₂ClN₃O₂S | Manchester Organics, Pharmaffiliates |

| Molecular Weight | 167.57 g/mol | Manchester Organics, Pharmaffiliates |

| Physical Form | Solid | Ambeed |

| Purity | 90-95% | Manchester Organics, Ambeed |

| Storage Temperature | 2-8°C (Inert atmosphere) | Ambeed |

| InChI Key | KRGDHNPMWOBKPN-UHFFFAOYSA-N | Ambeed |

Synthesis and Experimental Protocols

A general method for the conversion of heterocyclic thiols to sulfonyl chlorides involves suspending the thiol in an acidic aqueous solution and introducing chlorine gas.[4] Another common laboratory-scale method is the use of trichloroisocyanuric acid in a biphasic solvent system.[2] A detailed, adaptable protocol based on the latter is provided below.

Experimental Protocol: Synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride from 4H-1,2,4-triazole-3-thiol

This protocol is adapted from a general procedure for the oxidation of thiols to sulfonyl chlorides.[2]

Materials:

-

4H-1,2,4-triazole-3-thiol

-

Acetonitrile

-

Water

-

Trichloroisocyanuric acid (TCCA)

-

Ethyl acetate

-

Petroleum ether

-

1% HCl (aqueous)

-

Sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4H-1,2,4-triazole-3-thiol in a 4:1 mixture of acetonitrile and water.

-

Cool the stirring solution in an ice bath to maintain a temperature at or below 5°C.

-

Slowly add trichloroisocyanuric acid portion-wise, ensuring the temperature does not exceed 5°C.

-

Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.

-

Remove the precipitated cyanuric acid by filtration, washing the solid with ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure, keeping the bath temperature below 30°C to minimize hydrolysis of the product.

-

Dissolve the crude product in petroleum ether and wash with cold 1% aqueous HCl.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product, 4H-1,2,4-triazole-3-sulfonyl chloride.

Visualized Synthesis Workflow

The following diagram illustrates the likely synthetic pathway for 4H-1,2,4-triazole-3-sulfonyl chloride.

Caption: Synthetic pathway for 4H-1,2,4-triazole-3-sulfonyl chloride.

References

- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 4. US2744907A - Production of heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides Using 4H-1,2,4-triazole-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, diuretic, anticonvulsant, and anticancer properties. The 1,2,4-triazole nucleus is another privileged scaffold, known for its diverse biological activities and metabolic stability. The combination of these two moieties into 1,2,4-triazole-based sulfonamides has yielded compounds with significant therapeutic potential, notably as potent inhibitors of carbonic anhydrases (CAs), which are implicated in several pathologies, including cancer.

This document provides detailed protocols for the synthesis of novel sulfonamides utilizing 4H-1,2,4-triazole-3-sulfonyl chloride as a key intermediate. This reactive precursor allows for the straightforward introduction of the 1,2,4-triazole-3-sulfonamide core, enabling the exploration of this chemical space for drug discovery and development.

General Synthesis Scheme

The synthesis of N-substituted 4H-1,2,4-triazole-3-sulfonamides is a two-step process. The first step involves the preparation of the key intermediate, 4H-1,2,4-triazole-3-sulfonyl chloride, from the corresponding thiol. The second step is the reaction of this sulfonyl chloride with a primary or secondary amine to furnish the desired sulfonamide.

Caption: General workflow for the synthesis of 4H-1,2,4-triazole-3-sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of 4H-1,2,4-triazole-3-sulfonyl Chloride

This protocol describes the oxidative chlorination of 4H-1,2,4-triazole-3-thiol. The resulting sulfonyl chloride is often used immediately in the next step due to its reactivity.

Materials:

-

4H-1,2,4-triazole-3-thiol

-

Trichloroisocyanuric acid (TCCA)

-

Acetonitrile (anhydrous)

-

Water (deionized)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 4H-1,2,4-triazole-3-thiol (1.0 eq.) in a mixture of acetonitrile and water (4:1 v/v).

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add trichloroisocyanuric acid (1.5 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture vigorously at 0-5 °C for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated cyanuric acid byproduct is removed by filtration.

-

The filtrate, containing the 4H-1,2,4-triazole-3-sulfonyl chloride, is typically used directly in the subsequent sulfonamide formation step. If isolation is required, the solvent can be carefully removed under reduced pressure at a low temperature.

Note: Sulfonyl chlorides can be sensitive to moisture and heat. It is recommended to use the crude product immediately or store it under an inert atmosphere at low temperatures (2-8°C).

Protocol 2: General Procedure for the Synthesis of N-substituted 4H-1,2,4-triazole-3-sulfonamides

This protocol outlines the reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with a variety of primary and secondary amines.

Materials:

-

Crude or purified 4H-1,2,4-triazole-3-sulfonyl chloride

-

Appropriate primary or secondary amine (1.0-1.2 eq.)

-

Pyridine (as solvent and base) or another suitable base like triethylamine in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the amine (1.0 eq.) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4H-1,2,4-triazole-3-sulfonyl chloride (1.1 eq.) in a minimal amount of the reaction solvent to the cooled amine solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature.

-

Continue stirring at room temperature for 2-12 hours. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Data Presentation

The synthesized 1,2,4-triazole sulfonamides are of significant interest as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. The inhibitory activity is typically reported as the inhibition constant (Kᵢ).

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

| 1,2,3-Triazole benzenesulfonamides | hCA IX | 16.4 - 66.0 | [1] |

| 1,2,3-Triazole-O-glycoside benzenesulfonamides | hCA IX | 9.7 - 107 | [2] |

| 1,2,3-Triazole-pyridine benzenesulfonamides | hCA IX | Effective inhibitors | [3] |

| Mercapto-1,2,4-triazoles | hCA IX | Low micromolar range | [4] |

Application: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of cancer and is generally absent in healthy tissues. Its expression is induced by hypoxia, a common feature of the tumor microenvironment. CA IX plays a crucial role in pH regulation in cancer cells, contributing to tumor progression, metastasis, and resistance to therapy.

The enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. In hypoxic tumors, this activity leads to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, a condition that favors tumor cell survival and proliferation and suppresses the anti-tumor immune response.

Inhibitors of CA IX, such as sulfonamides derived from 4H-1,2,4-triazole-3-sulfonyl chloride, can block this activity. By preventing the acidification of the tumor microenvironment, these inhibitors can disrupt tumor metabolism, enhance the efficacy of conventional chemotherapies, and potentially restore anti-tumor immunity.

Caption: Inhibition of Carbonic Anhydrase IX by 4H-1,2,4-triazole sulfonamides.

Conclusion

The synthetic route utilizing 4H-1,2,4-triazole-3-sulfonyl chloride provides a versatile and efficient platform for the generation of a library of novel sulfonamides. The potential of these compounds as inhibitors of carbonic anhydrase IX highlights their relevance in the development of new anticancer therapies. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

References

- 1. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II and IX with some 1,3,4-oxadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Protocol for Reacting 4H-1,2,4-triazole-3-sulfonyl chloride: A Methodological Overview

However, based on general principles of sulfonamide synthesis, a typical reaction would involve the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a sulfonamide bond. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

The reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with a primary or secondary amine would be expected to proceed as follows:

Caption: General reaction scheme for the synthesis of N-substituted-4H-1,2,4-triazole-3-sulfonamides.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol based on standard procedures for sulfonamide synthesis. It is crucial to note that this protocol has not been specifically validated for 4H-1,2,4-triazole-3-sulfonyl chloride and would require optimization and careful monitoring.

Materials:

-

4H-1,2,4-triazole-3-sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous base (e.g., pyridine or triethylamine, 1.5-2.0 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) in the chosen anhydrous solvent.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add the anhydrous base (1.5-2.0 eq) dropwise with stirring.

-

Sulfonyl Chloride Addition: Dissolve 4H-1,2,4-triazole-3-sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture can be quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

As no specific experimental data for the reaction of 4H-1,2,4-triazole-3-sulfonyl chloride was found, a table of quantitative data cannot be provided. For a hypothetical reaction, the following data would be collected and organized:

Table 1: Hypothetical Reaction Data for the Synthesis of N-Aryl-4H-1,2,4-triazole-3-sulfonamides

| Entry | Amine (R1R2NH) | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | MS (m/z) |

| 1 | Aniline | - | - | - | - |

| 2 | 4-Chloroaniline | - | - | - | - |

| 3 | Benzylamine | - | - | - | - |

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of N-substituted-4H-1,2,4-triazole-3-sulfonamides can be visualized as follows:

Caption: General workflow for the synthesis and characterization of N-substituted-4H-1,2,4-triazole-3-sulfonamides.